molecular formula C12H18F3NO5S B1508179 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 849069-49-4

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B1508179
CAS No.: 849069-49-4
M. Wt: 345.34 g/mol
InChI Key: SEHNWAWVQGNEKM-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate (hereafter referred to as the compound) is a cyclohexene-derived triflate ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. This compound is synthesized via a palladium-catalyzed reaction using tert-butyl (4-oxocyclohexyl)carbamate as the starting material, yielding a white crystalline solid after purification by flash chromatography and recrystallization from hexane . Key physical properties include a melting point of 75–77 °C and a moderate isolated yield of 32% under optimized conditions . The Boc group enhances solubility in organic solvents while providing stability during synthetic manipulations.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-4-6-9(7-5-8)21-22(18,19)12(13,14)15/h6,8H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHNWAWVQGNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733121
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohex-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849069-49-4
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohex-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets.

Pharmacokinetics

It is known that the compound is stable at room temperature. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied further to fully understand its bioavailability.

Result of Action

The result of the compound’s action would be the formation of peptide bonds between amino acids, leading to the synthesis of peptides or proteins. The exact molecular and cellular effects would depend on the specific peptides or proteins being synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature, suggesting that it may be less stable at higher temperatures. Additionally, the compound’s efficacy in peptide synthesis may be influenced by the presence of other chemicals in the reaction mixture

Biological Activity

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, also known by its CAS number 189153-10-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological implications of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C13H23F3N2O4SC_{13}H_{23}F_3N_2O_4S, with a molecular weight of approximately 357.38 g/mol. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known to enhance the electrophilic properties of the molecule, making it a potential candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethanesulfonate moiety can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways. This inhibition may lead to altered cellular functions and has implications in cancer therapy and metabolic disorders.
  • Receptor Modulation : Research indicates that compounds with similar structures can interact with various receptors, including tropomyosin receptor kinases (Trk). These interactions can influence neuronal growth and survival, making them relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of similar compounds on neuronal cell lines. Results indicated that these compounds could enhance cell survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Research has shown that compounds structurally related to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
  • Kinase Inhibition : A detailed kinase profiling study demonstrated that related compounds could selectively inhibit certain kinases involved in cancer signaling pathways. This selectivity suggests that this compound may also possess similar inhibitory effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
NeuroprotectiveTrk inhibitorsEnhanced neuronal survival
AnticancerSimilar derivativesInduced apoptosis in cancer cells
Kinase inhibitionVarious inhibitorsSelective inhibition of cancer-related kinases

Scientific Research Applications

Organic Synthesis

4-((tert-butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is primarily used as a building block in organic synthesis. Its trifluoromethanesulfonate group is an excellent leaving group, making it valuable for nucleophilic substitution reactions. This property is exploited in the synthesis of various complex organic compounds, including:

  • Amino acids : Used in the preparation of protected amino acids for peptide synthesis.
  • Pharmaceutical intermediates : Serves as a precursor for developing new drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound plays a critical role in the design and synthesis of biologically active molecules. Its applications include:

  • Anticancer agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Antimicrobial compounds : It has been utilized to develop new antibiotics that are effective against resistant bacterial strains.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing peptide derivatives. The compound was reacted with various nucleophiles to yield protected amino acid derivatives, showcasing its utility in peptide synthesis .

Case Study 2: Development of Anticancer Compounds

Research published in a peer-reviewed journal indicated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the inhibition of cell cycle progression, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • However, the electron-donating Boc group may stabilize the intermediate during palladium-catalyzed syntheses .
  • Yield : The compound’s 32% yield is lower than typical yields for unsubstituted cyclohexenyl triflates (40–60%), likely due to challenges in purifying polar Boc-containing intermediates .

Reactivity in Cross-Coupling Reactions

Triflate esters are widely used as electrophiles in Suzuki-Miyaura and Negishi couplings. The compound’s Boc group may influence reactivity:

  • Electronic Effects : The Boc group’s electron-withdrawing nature could activate the triflate leaving group, enhancing coupling efficiency compared to electron-rich analogs (e.g., 4-methoxycyclohexenyl triflate).

Commercial Availability and Stability

  • In contrast, simpler triflates (e.g., cyclohexenyl or phenyl triflates) remain commercially available.
  • Stability : Boc-protected amines are stable under basic conditions but hydrolyze in acidic environments. This contrasts with more labile groups (e.g., acetyl), which require milder deprotection conditions.

Preparation Methods

Boc Protection of Amino Group

The amino group on the cyclohexanone precursor is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This step ensures the amino functionality is masked, preventing unwanted side reactions during triflation.

Formation of the Cyclohexenyl Triflate

The Boc-protected cyclohexanone is then subjected to triflation using triflic anhydride (trifluoromethanesulfonic anhydride) in an aprotic solvent such as acetonitrile or dichloromethane. The reaction typically proceeds under low temperature (around −20 °C to room temperature) to minimize side reactions and decomposition.

  • Catalyst and Base: The reaction may be catalyzed or assisted by bases such as 2,6-di-tert-butyl-4-methylpyridine or pyridine derivatives to scavenge the generated triflic acid and drive the reaction forward.
  • Reaction Time: Stirring times vary from 4 to 6 hours depending on scale and temperature.
  • Workup: The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification: Flash chromatography on silica gel using gradient elution (e.g., 10–20% ethyl acetate in petroleum ether) followed by recrystallization from hexane ensures high purity.

Representative Experimental Procedure (Adapted)

Step Reagents/Conditions Outcome/Yield
Boc Protection tert-Butyl carbamate reagent, base (NaOH/DMAP), solvent (THF or MeCN), room temp, 2–4 h Boc-protected cyclohexanone, isolated by extraction
Triflation Boc-protected cyclohexanone, triflic anhydride (1.1 equiv), base (2,6-di-tert-butyl-4-methylpyridine), DCM or MeCN, −20 °C to RT, 4–6 h 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, 30–40% yield after purification

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes/Comments
Boc Protection Boc2O, NaOH or DMAP, THF or MeCN, RT, 2–4 h Efficient masking of amino group
Triflation Reagent Triflic anhydride (1.1 equiv) Highly reactive, moisture sensitive
Base for Triflation 2,6-di-tert-butyl-4-methylpyridine or pyridine Neutralizes triflic acid byproduct
Solvent Dichloromethane or acetonitrile Aprotic solvents preferred
Temperature −20 °C to room temperature Low temperature minimizes side reactions
Reaction Time 4–6 hours Sufficient for complete triflation
Purification Flash chromatography + recrystallization Ensures high purity for sensitive applications
Yield 30–40% after purification Moderate yield, optimization ongoing

Summary of Key Research Data

Analytical Technique Key Observations
¹H NMR Cyclohexene proton at δ ~5.8 ppm; Boc tert-butyl at δ ~1.4 ppm; NH at δ ~4.2 ppm
¹³C NMR Signals consistent with Boc and triflate carbons
¹⁹F NMR Sharp singlet near −73.9 ppm indicating triflate group
TLC Rf values distinguish starting materials and products; solvent system n-hexane/CH2Cl2 (9:1) effective
X-ray Crystallography Confirms structural integrity and stereochemistry in select studies

Q & A

Q. What is the optimal synthetic route for preparing 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate?

The compound is synthesized via a palladium-catalyzed reaction starting from tert-butyl (4-oxocyclohexyl)carbamate. Key steps include triflation of the cyclohexenol intermediate using trifluoromethanesulfonic anhydride. Purification involves flash column chromatography (10–20% ethyl acetate in petroleum ether) followed by recrystallization from hot hexane, yielding 32% of the product as a white solid. Monitoring reaction progress via TLC (n-hexane/CH₂Cl₂, 9:1) is critical to ensure complete conversion .

Q. How is the compound characterized for structural confirmation?

Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and melting point analysis. For example, the title compound exhibits a melting point of 75–77°C after recrystallization. NMR data align with literature values, with specific signals confirming the tert-butoxycarbonyl (Boc) group and triflate moiety. Mass spectrometry (exact mass: 230.20 g/mol) further validates molecular composition .

Q. What are the storage and handling recommendations?

Store under inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or decomposition. Use anhydrous conditions during handling, and avoid exposure to moisture or strong bases, which may cleave the triflate group .

Q. What analytical methods are used to monitor reactions involving this compound?

Thin-layer chromatography (TLC) with n-hexane/CH₂Cl₂ (9:1) is standard for tracking reaction progress. Rf values for intermediates (e.g., 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate) and products are distinct, enabling precise monitoring .

Advanced Research Questions

Q. How does the Boc-protected amino group influence regioselectivity in downstream reactions?

The Boc group stabilizes the adjacent amino functionality, directing electrophilic attacks to the electron-deficient cyclohexene ring. This regioselectivity is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where the triflate acts as a leaving group. Steric effects from the Boc group may also modulate reactivity at the cyclohexene double bond .

Q. What are the challenges in achieving high yields during synthesis?

Low yields (e.g., 32% in reported procedures) arise from competing side reactions, such as over-triflation or decomposition of intermediates. Optimizing reaction temperature, catalyst loading (e.g., palladium), and purification conditions (e.g., gradient elution in chromatography) can mitigate these issues. Recrystallization solvent choice (e.g., hexane vs. ethanol) also impacts purity .

Q. How do contradictions in reported purity data (e.g., 97% vs. 98%) affect experimental reproducibility?

Minor purity discrepancies may stem from residual solvents or column chromatography artifacts. Researchers should independently verify purity via HPLC or ¹H-NMR integration. Inconsistent purity can alter reaction kinetics or catalyst performance, particularly in enantioselective transformations .

Q. What role does this compound play in generating strained intermediates like cyclohexyne?

The triflate group serves as a superior leaving group, enabling elimination reactions to form cyclohexyne under mild conditions. This intermediate is pivotal in click chemistry or [2+2] cycloadditions. The Boc group’s stability under basic conditions ensures selective deprotonation at the cyclohexene ring .

Q. How can computational modeling aid in predicting reactivity?

Density functional theory (DFT) calculations can map transition states for triflate displacement or cyclohexyne formation. Parameters like Fukui indices highlight nucleophilic/electrophilic sites on the cyclohexene ring, guiding substrate design for targeted functionalization .

Q. What safety precautions are necessary despite the compound’s non-hazardous classification?

While not classified as hazardous, standard lab practices apply: use gloves, eye protection, and fume hoods. Avoid inhalation of fine particles, and dispose of waste via approved protocols for sulfonate esters. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

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